An In-depth Technical Guide to 4-Boc-1-Fmoc-2-piperazineacetic Acid
An In-depth Technical Guide to 4-Boc-1-Fmoc-2-piperazineacetic Acid
CAS Number: 183742-34-9
A Bifunctional Linker for Advanced Drug Discovery and Peptide Synthesis
Introduction
4-Boc-1-Fmoc-2-piperazineacetic acid is a versatile heterobifunctional building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structure, incorporating a piperazine core with two distinct and orthogonally protected nitrogen atoms, positions it as a valuable tool in solid-phase peptide synthesis (SPPS), the construction of peptidomimetics, and as a linker in complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
The piperazine scaffold is a privileged structure in medicinal chemistry, known for enhancing the aqueous solubility and pharmacokinetic profile of drug candidates. The strategic placement of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection and sequential functionalization. This technical guide provides a comprehensive overview of the chemical properties, applications, and general experimental protocols related to 4-Boc-1-Fmoc-2-piperazineacetic acid.
Chemical Properties and Data
The key chemical and physical properties of 4-Boc-1-Fmoc-2-piperazineacetic acid are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 183742-34-9 |
| Molecular Formula | C₂₆H₃₀N₂O₆ |
| Molecular Weight | 466.53 g/mol |
| IUPAC Name | 2-[4-(tert-butoxycarbonyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in organic solvents such as DMF and DCM |
Core Applications
The unique architecture of 4-Boc-1-Fmoc-2-piperazineacetic acid, with its orthogonal protecting groups, makes it a highly valuable reagent in several areas of advanced chemical synthesis.
Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based SPPS, this molecule can be incorporated into a peptide chain to introduce a piperazine moiety. This can serve multiple purposes:
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Conformational Constraint: The piperazine ring can act as a dipeptide mimic, introducing a turn or specific conformation into the peptide backbone, which can enhance binding affinity and biological activity.
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Improved Stability: The introduction of a non-natural amino acid analogue can increase the proteolytic stability of the peptide.
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Scaffold for Further Functionalization: The remaining protected nitrogen can be deprotected and used as a handle for attaching other molecules, such as labels or cytotoxic drugs.
PROTACs and Linker Chemistry
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The piperazine moiety is a popular component of these linkers.[1] The use of piperazine-containing linkers can:
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Enhance Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the overall water solubility of the PROTAC molecule.[2]
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Introduce Rigidity: The cyclic nature of the piperazine ring can introduce a degree of conformational rigidity to the linker, which can be crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2]
The orthogonal protecting groups of 4-Boc-1-Fmoc-2-piperazineacetic acid allow for the sequential attachment of the target protein ligand and the E3 ligase ligand.
Experimental Protocols
General Protocol for Fmoc Deprotection in SPPS
This protocol outlines the removal of the Fmoc group to expose a free amine for subsequent coupling reactions.
Materials:
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Fmoc-protected peptide on solid support
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20% piperidine in N,N-dimethylformamide (DMF)
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DMF
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Dichloromethane (DCM)
Procedure:
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Swell the resin-bound peptide in DMF for 30 minutes.
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Drain the DMF.
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Add the 20% piperidine in DMF solution to the resin.
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Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
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Drain the piperidine solution.
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Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the byproducts.
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Wash the resin with DCM (3 times) and proceed to the next coupling step.
General Protocol for Coupling in SPPS
This protocol describes the coupling of an activated amino acid (or a molecule like 4-Boc-1-Fmoc-2-piperazineacetic acid) to the deprotected amine on the solid support.
Materials:
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Resin with a free amine
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Fmoc-protected amino acid (or 4-Boc-1-Fmoc-2-piperazineacetic acid) (3 equivalents)
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Coupling reagent, e.g., HATU (2.9 equivalents)
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Base, e.g., N,N-diisopropylethylamine (DIPEA) (6 equivalents)
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DMF
Procedure:
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In a separate vessel, dissolve the Fmoc-protected amino acid (or the piperazine derivative), HATU, and DIPEA in DMF.
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Allow the mixture to pre-activate for 5-10 minutes.
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Add the activated amino acid solution to the resin.
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Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
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Drain the coupling solution.
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Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
General Protocol for Boc Deprotection
This procedure is for the removal of the Boc protecting group, typically performed in solution phase or at the final stage of a synthesis.
Materials:
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Boc-protected compound
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Trifluoroacetic acid (TFA)
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DCM
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Saturated sodium bicarbonate solution
Procedure:
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Dissolve the Boc-protected compound in DCM.
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Add an excess of TFA (e.g., 20-50% TFA in DCM).
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
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Dissolve the residue in water and carefully basify with a saturated sodium bicarbonate solution until the pH is >8.
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Extract the aqueous layer with DCM (3 times).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Visualizing Synthetic Strategies
The following diagrams, generated using Graphviz, illustrate the logical workflows and chemical principles discussed.
Safety Information
It is important to handle 4-Boc-1-Fmoc-2-piperazineacetic acid with appropriate safety precautions in a laboratory setting.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.
Conclusion
4-Boc-1-Fmoc-2-piperazineacetic acid is a sophisticated and highly useful building block for modern organic and medicinal chemistry. Its orthogonally protected nature provides chemists with the flexibility to perform selective and sequential chemical transformations, making it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and PROTACs. The ability to introduce a piperazine moiety with control over its substitution pattern allows for the fine-tuning of the physicochemical and pharmacological properties of the final molecules, contributing to the development of novel therapeutics. This guide provides a foundational understanding of its properties and applications for researchers at the forefront of drug discovery.
